molecular formula C16H27NO2 B4936122 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol

2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol

Cat. No. B4936122
M. Wt: 265.39 g/mol
InChI Key: BPECKOXNRZHSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol, also known as HEH (hexyl ether of hexamethylene diamine), is a chemical compound that has been the subject of scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and antioxidant properties. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to induce apoptosis in cancer cells. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has also been shown to scavenge free radicals and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has some limitations, including its high cost and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol exposure in lab experiments.

Future Directions

There are several future directions for research on 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol, including the investigation of its potential applications in drug delivery, the development of novel materials using 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol as a template, and the exploration of its potential use as a corrosion inhibitor and surfactant for environmental remediation. Further studies are also needed to elucidate the mechanism of action of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol and to evaluate its safety and efficacy in preclinical and clinical trials.
Conclusion:
In conclusion, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol is a chemical compound that has been the subject of scientific research for its potential applications in various fields. The synthesis method of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been optimized to achieve high yields of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol with high purity. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been studied extensively for its potential applications in biomedical research, material science, and environmental science. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has various biochemical and physiological effects, including anti-inflammatory, antitumor, and antioxidant properties. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has several advantages for lab experiments, but careful consideration should be given to its potential toxicity at high concentrations. There are several future directions for research on 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol, including the investigation of its potential applications in drug delivery, the development of novel materials using 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol as a template, and the exploration of its potential use as a corrosion inhibitor and surfactant for environmental remediation.

Synthesis Methods

The synthesis of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol involves the reaction of 4-ethylphenol with 1,6-dibromohexane, followed by the reaction of the resulting product with hexamethylenediamine. The final product is obtained by the reduction of the resulting intermediate with sodium borohydride. This synthesis method has been optimized to achieve high yields of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol with high purity.

Scientific Research Applications

2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been studied extensively for its potential applications in various fields, including biomedical research, material science, and environmental science. In biomedical research, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been investigated for its antitumor and anti-inflammatory properties. In material science, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been used as a surfactant for the synthesis of nanoparticles and as a template for the preparation of mesoporous materials. In environmental science, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been studied for its potential use as a corrosion inhibitor and as a surfactant for the remediation of contaminated soil and water.

properties

IUPAC Name

2-[6-(4-ethylphenoxy)hexylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-2-15-7-9-16(10-8-15)19-14-6-4-3-5-11-17-12-13-18/h7-10,17-18H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPECKOXNRZHSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(4-Ethylphenoxy)hexylamino]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.